molecular formula C15H18N2O B11869527 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine CAS No. 5778-87-0

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

Cat. No.: B11869527
CAS No.: 5778-87-0
M. Wt: 242.32 g/mol
InChI Key: RDDMAFNPIDJMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a chemical compound with the molecular formula C14H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then subjected to reductive amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
  • 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline
  • 2,11-dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Uniqueness

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

5778-87-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C15H18N2O/c1-18-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17)

InChI Key

RDDMAFNPIDJMBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.